Spectroscopic data of (3-Bromo-1-benzofuran-2-yl)methanol
Spectroscopic data of (3-Bromo-1-benzofuran-2-yl)methanol
An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Bromo-1-benzofuran-2-yl)methanol
Abstract
(3-Bromo-1-benzofuran-2-yl)methanol is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of more complex molecules within medicinal chemistry and materials science. Its structural integrity is paramount for the successful development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality control of this compound. As direct, published experimental spectra for this specific molecule are not widely available, this document synthesizes predicted data and expert analysis based on the well-established spectroscopic behaviors of closely related brominated benzofuran analogs.[1][2][3][4] We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Molecular Structure and Spectroscopic Implications
The unique arrangement of atoms and functional groups in (3-Bromo-1-benzofuran-2-yl)methanol dictates its characteristic spectroscopic fingerprint. The molecule consists of a bicyclic benzofuran core, substituted with a bromine atom at the C3 position and a hydroxymethyl group (-CH₂OH) at the C2 position.
Key Structural Features:
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Benzofuran Core : A planar, aromatic system that gives rise to distinct signals in the aromatic region of NMR spectra.
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Hydroxymethyl Group (-CH₂OH) : This functional group is a primary source of key signals, including a characteristic O-H stretch in the IR spectrum and distinct proton and carbon signals in NMR.
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Bromine Substituent : As a heavy and electronegative atom, bromine influences the electronic environment of the furan ring, causing shifts in NMR signals. Its most profound impact is observed in mass spectrometry, where its natural isotopic abundance (⁷⁹Br and ⁸¹Br) creates a signature M+ and M+2 pattern.
Caption: Molecular structure of (3-Bromo-1-benzofuran-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted spectrum for (3-Bromo-1-benzofuran-2-yl)methanol in a standard solvent like CDCl₃ would exhibit several key signals. This predictive analysis is grounded in data from structurally similar benzofuran derivatives.[3][4][5]
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Aromatic Protons (4H) : The four protons on the benzene ring are expected to appear in the range of δ 7.2-7.8 ppm . Due to their different positions relative to the fused furan ring, they will likely present as a complex multiplet (m).
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Hydroxymethyl Protons (-CH₂OH, 2H) : These two protons are chemically equivalent and adjacent to an oxygen atom, which deshields them. They are expected to appear as a singlet (s) around δ 4.9-5.1 ppm . The lack of adjacent protons results in a singlet multiplicity.
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Hydroxyl Proton (-OH, 1H) : The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can range from δ 1.5-4.0 ppm . It can be confirmed by a D₂O exchange experiment, where the peak disappears.
Caption: Predicted ¹H NMR assignments for key protons.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number and types of carbon atoms in the molecule. Based on data from analogous brominated benzofurans, the following approximate chemical shifts are predicted.[3]
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Aromatic & Furan Carbons (8C) : These carbons will resonate in the downfield region of δ 110-155 ppm . The carbon attached to the oxygen (C7a) will be one of the most downfield. The carbon bearing the bromine (C3) will be significantly shifted compared to an unsubstituted furan ring.
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Hydroxymethyl Carbon (-CH₂OH, 1C) : This aliphatic carbon, being directly attached to an electronegative oxygen atom, is expected to appear around δ 60-65 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic Absorption Bands:
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O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the definitive signature of the alcohol's hydroxyl group. The broadness is due to hydrogen bonding.
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C-H Aromatic Stretch : A medium to weak band appearing just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .
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C-H Aliphatic Stretch : A medium band just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹ , corresponding to the -CH₂- group.
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C=C Aromatic Stretch : Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene and furan rings.
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C-O Stretch : A strong band in the 1000-1250 cm⁻¹ region, indicative of the alcohol C-O bond and the furan C-O-C ether linkage.
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C-Br Stretch : A weak to medium band in the fingerprint region, typically around 500-650 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
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Molecular Ion Peak (M⁺) : The most critical feature for (3-Bromo-1-benzofuran-2-yl)methanol is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two molecular ion peaks of almost equal intensity:
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M⁺ peak for C₉H₇⁷⁹BrO₂
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[M+2]⁺ peak for C₉H₇⁸¹BrO₂
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Predicted Monoisotopic Mass : 225.96 g/mol .[6]
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Key Fragmentation Pattern : A common fragmentation pathway would be the loss of the hydroxymethyl group (-•CH₂OH), leading to a significant fragment ion. Another likely fragmentation is the loss of a bromine radical (-•Br).
Summary of Spectroscopic Data
| Spectroscopic Technique | Feature | Predicted Value/Range | Causality & Insights |
| ¹H NMR | Aromatic Protons | δ 7.2-7.8 ppm (m, 4H) | Protons on the electron-rich benzofuran ring system. |
| Hydroxymethyl (-CH₂) | δ 4.9-5.1 ppm (s, 2H) | Deshielding effect from the adjacent oxygen atom and benzofuran ring. | |
| Hydroxyl (-OH) | δ 1.5-4.0 ppm (s, broad, 1H) | Exchangeable proton; shift is solvent and concentration-dependent. | |
| ¹³C NMR | Aromatic/Furan Carbons | δ 110-155 ppm | Carbons within the sp² hybridized ring system. |
| Hydroxymethyl Carbon | δ 60-65 ppm | Aliphatic carbon deshielded by the directly attached oxygen atom. | |
| IR Spectroscopy | O-H Stretch (Alcohol) | 3200-3600 cm⁻¹ (Strong, Broad) | Characteristic vibration of the hydroxyl functional group, broadened by hydrogen bonding. |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ (Medium, Sharp) | Vibrations of the carbon-carbon double bonds within the aromatic core. | |
| C-O Stretch (Alcohol/Ether) | 1000-1250 cm⁻¹ (Strong) | Stretching vibrations of the C-O single bonds. | |
| Mass Spectrometry | Molecular Ion (M⁺, [M+2]⁺) | m/z ≈ 226, 228 (Ratio ~1:1) | Signature isotopic pattern of the bromine atom (⁷⁹Br/⁸¹Br). Confirms the presence of one bromine atom.[6] |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized and validated protocols. The following are representative methodologies for the characterization of (3-Bromo-1-benzofuran-2-yl)methanol.
General Spectroscopic Workflow
Caption: Standard workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
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Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
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Shimming : Shim the magnetic field on the sample to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
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¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS peak at δ 0.00 ppm.
FT-IR Spectroscopy Protocol
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Sample Preparation (KBr Pellet) : Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Background Scan : Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
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Sample Scan : Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Mass Spectrometry Protocol
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Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
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Instrumentation : Use a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.
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Infusion : Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition : Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
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Data Analysis : Analyze the spectrum for the molecular ion peaks (M⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine. Compare the observed isotopic distribution with the theoretical pattern for a C₉H₇BrO₂ species.
Conclusion
The structural characterization of (3-Bromo-1-benzofuran-2-yl)methanol is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide outlines the expected spectroscopic signatures, providing a robust framework for identity confirmation and purity assessment. The key identifiers are the aromatic and hydroxymethyl signals in the ¹H NMR spectrum, the characteristic O-H stretch in the IR spectrum, and, most definitively, the 1:1 isotopic doublet for the molecular ion in the mass spectrum, which confirms the presence of a single bromine atom. These analytical methodologies provide the necessary confidence for scientists in research and drug development to advance their work with well-characterized starting materials.
References
- BenchChem. (2025). Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide.
- ProQuest. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.
- PubChemLite. (n.d.). (3-bromo-1-benzofuran-2-yl)methanol.
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Krasowska, D., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
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NIST. (n.d.). Benzofuran - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]
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NIST. (n.d.). Benzofuran - Infrared Spectrum. NIST WebBook. Available at: [Link]
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Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]
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